Home > Products > Screening Compounds P11251 > (-)-Agelastatin C
(-)-Agelastatin C - 201338-44-5

(-)-Agelastatin C

Catalog Number: EVT-258099
CAS Number: 201338-44-5
Molecular Formula: C12H13BrN4O4
Molecular Weight: 357.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Agelastatin C is a biochemical that may act as a potent modulator for cancer invasion and metastasis.
Source and Classification
  • Source: (-)-Agelastatin C is isolated from the marine sponge Agelas mauritianus.
  • Classification: It is classified as a natural product and an alkaloid, specifically within the agelastatin family. The agelastatins are known for their unique tetracyclic structures and diverse biological activities, including anti-cancer properties.
Synthesis Analysis

The synthesis of (-)-Agelastatin C has been achieved through various methodologies, primarily focusing on total synthesis strategies that utilize advanced organic chemistry techniques.

Key Synthetic Pathways

  1. Starting Materials: The synthesis often begins with precursors such as (+)-O-methyl-pre-agelastatin A, which undergoes several transformations.
  2. C-Ring Formation: A notable method involves the late-stage formation of the C-ring through cyclization reactions that introduce multiple stereocenters. This is achieved by heating solutions under acidic conditions, which facilitates the necessary transformations.
  3. Oxidation Steps: The conversion of intermediates into (-)-di-epi-agelastatin C is accomplished using oxidizing agents like dimethyldioxirane, showcasing the importance of oxidation in the synthetic route.
  4. Final Conversion: The final step involves heating (-)-di-epi-agelastatin C in an aqueous solution with Brønsted acid to yield (-)-Agelastatin C in moderate yields (approximately 41%) alongside unreacted starting materials .
Molecular Structure Analysis

The molecular structure of (-)-Agelastatin C is characterized by a tetracyclic framework that includes multiple stereocenters.

Structural Features

  • Molecular Formula: C₁₄H₁₈N₂O₃
  • Stereochemistry: The compound exhibits specific stereochemical configurations that are crucial for its biological activity. The arrangement of atoms and functional groups within the tetracyclic structure contributes to its interaction with biological targets.
  • Spectroscopic Data: Structural elucidation is typically supported by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms and confirm the compound's identity .
Chemical Reactions Analysis

(-)-Agelastatin C participates in various chemical reactions that are essential for its synthesis and potential modifications.

Notable Reactions

  1. Cyclization Reactions: These reactions are critical for constructing the tetracyclic core of agelastatins, often involving nucleophilic attacks on electrophilic centers.
  2. Oxidation Reactions: Oxidation plays a significant role in modifying functional groups within the molecule, enhancing its reactivity and biological profile.
  3. Acid-Catalyzed Reactions: The use of acids during synthesis not only facilitates ring closures but also aids in achieving desired stereochemistry through protonation mechanisms .
Mechanism of Action

The mechanism of action of (-)-Agelastatin C primarily revolves around its interaction with cellular pathways involved in cancer progression.

Biological Activity

  • Modulation of Cellular Processes: (-)-Agelastatin C has been shown to inhibit processes such as cell invasion and migration in cancer cells, suggesting its role as a potential anti-metastatic agent.
  • Target Interaction: Research indicates that agelastatins may interact with specific proteins or receptors involved in signaling pathways that regulate cell growth and survival.
  • Potency: Studies have demonstrated that derivatives of agelastatin exhibit potency in the nanomolar range (50–100 nM), highlighting their potential for therapeutic applications against cancer .
Physical and Chemical Properties Analysis

The physical and chemical properties of (-)-Agelastatin C contribute to its behavior in biological systems.

Properties Overview

  • Solubility: The compound's solubility characteristics can influence its bioavailability and efficacy as a therapeutic agent.
  • Stability: Stability under various conditions (pH, temperature) is critical for its storage and application in research settings.
  • Melting Point and Boiling Point: Specific thermal properties can provide insights into its purity and phase behavior during synthesis .
Applications

The applications of (-)-Agelastatin C extend beyond basic research into practical therapeutic uses.

Scientific Applications

  1. Cancer Research: The primary application lies in cancer therapeutics, particularly as a modulator for invasion and metastasis.
  2. Drug Development: Its unique structure serves as a template for developing new derivatives with enhanced potency or altered selectivity against specific cancer types.
  3. Biological Studies: Agelastatins are utilized in studies exploring cellular mechanisms of cancer progression, aiding in the understanding of tumor biology .
Biosynthetic Hypotheses and Biogenetic Relationships

Proposed Biosynthetic Pathways for Pyrrole-Imidazole Alkaloids

(−)-Agelastatin C belongs to the pyrrole-imidazole alkaloid (PIA) family, which originates from linear precursors like oroidin (a brominated marine natural product). The biosynthesis begins with the condensation of histidine and proline/ornithine derivatives, forming the core imidazole and pyrrole units. For agelastatins, this scaffold undergoes oxidative cyclizations to construct the characteristic tetracyclic framework (cyclopentane C-ring fused to imidazolone D-ring and pyrrole A/B rings). Key modifications include bromination at C13 and stereoselective C-ring closure. Agelastatin C specifically lacks the C5 hydroxyl group present in agelastatin A, suggesting divergent late-stage oxidation states [1] [3] [4].

Table 1: Key Biosynthetic Hypotheses for (−)-Agelastatin C

HypothesisKey FeaturesSupporting Evidence
Movassaghi's ProposalC-Ring formation via C4-nucleophile/C8-electrophileBiomimetic synthesis via N-acyliminium ion cyclization
Al-Mourabit's ModelCyclization sequence: D-ring → C-ring → B-ringIsolation of nagelamide J (linear precursor)
Reverse-Polarity ModelC8-electrophile trapping by C4-nucleophile (imidazole)Synthesis of O-methyl-pre-agelastatin A

Biogenetic Linkages to Clathrodin and Cyclooroidin Precursors

Agelastatin C shares a direct biogenetic relationship with simpler PIAs:

  • Clathrodin: Serves as the foundational linear precursor, providing the pyrrole-2-aminoimidazole skeleton [1] [4].
  • Cyclooroidin: Acts as a pivotal tricyclic intermediate formed via acid-promoted cyclization of oroidin. Its structural similarity to agelastatins (A/B rings) supports its role as a biosynthetic precursor. Enzymatic oxidation at C8 of cyclooroidin may generate the electrophile required for C-ring closure [1] [2].
  • Keramadine: The Z-configured olefin in keramadine facilitates conformational alignment for subsequent cyclization, mirroring steps in agelastatin biosynthesis [2] [4].

Enzymatic and Non-Enzymatic Mechanisms for C-Ring Formation

The C-ring construction in (−)-agelastatin C involves contentious enzymatic/non-enzymatic pathways:

  • Enzymatic Control: Putative oxidases generate an N-acyliminium ion at C8 (e.g., from cyclooroidin derivatives), triggering 5-exo-trig cyclization. This forms C4–C8 and C5–O bonds while establishing three contiguous stereocenters [1] [3].
  • Non-Enzymatic Routes: Acid-mediated cyclizations of linear precursors (e.g., pre-agelastatin A) mimic biosynthetic steps. Notably, Sc(OTf)₃ promotes acyliminium formation in synthetic studies, yielding agelastatin C under mild conditions without enzymes [1] [3].
  • Debated Mechanisms:
  • 5-exo-trig* cyclization*: Nucleophilic attack by C4 on C8-electrophile [1].
  • Nazarov-type electrocyclization: Pentadienyl cation rearrangement in nagelamide-like precursors [2].

Table 2: Cyclization Mechanisms for C-Ring Formation

MechanismKey StepExperimental Validation
5-exo-trig CyclizationC4-attack on C8 N-acyliminiumSynthesis of (−)-agelastatin C via pre-agelastatin
Nazarov ElectrocyclizationConrotatory ring closure of pentadienyl cationDFT calculations supporting feasibility
Substrate-Directed CyclizationConformational bias from Z-olefinX-ray crystallography of carbinolamide intermediates

Stereochemical Control in Natural (−)-Agelastatin C Production

The C-ring of (−)-agelastatin C contains four contiguous stereocenters (C4, C5, C7, C8). Stereoselectivity arises from:

  • Enzymatic Steering: Enzymes position substrates to enforce trans fusion at C4–C8 and cis A/B ring junctures. The C7 bromine in cyclooroidin-like precursors minimizes epimerization by locking the C7–H bond pseudo-equatorially [1] [3].
  • Substrate Control: In biomimetic syntheses, the Z-olefin in intermediates like keramadine enforces conformational rigidity, directing nucleophilic attacks to the si-face at C8. This achieves >20:1 diastereoselectivity in C-ring formation [2] [6].
  • Stereochemical Inversion: Cyclooroidin (C7R) and agelastatin C (C7S) exhibit opposite configurations, implying enzymatic epimerization during biosynthesis [2] [4].

Properties

CAS Number

201338-44-5

Product Name

(-)-Agelastatin C

IUPAC Name

(1R,9R,10R,14S)-3-bromo-10,14-dihydroxy-13-methyl-2,8,11,13-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-3,5-diene-7,12-dione

Molecular Formula

C12H13BrN4O4

Molecular Weight

357.16 g/mol

InChI

InChI=1S/C12H13BrN4O4/c1-16-10(19)15-12(21)8-6(4-11(12,16)20)17-5(9(18)14-8)2-3-7(17)13/h2-3,6,8,20-21H,4H2,1H3,(H,14,18)(H,15,19)/t6-,8-,11+,12-/m1/s1

InChI Key

FTXCKDLRLVUKQU-RMEKTUJTSA-N

SMILES

CN1C(=O)NC2(C1(CC3C2NC(=O)C4=CC=C(N34)Br)O)O

Solubility

Soluble in DMSO

Synonyms

(-)-Agelastatin C, Agelastatin C

Canonical SMILES

CN1C(=O)NC2(C1(CC3C2NC(=O)C4=CC=C(N34)Br)O)O

Isomeric SMILES

CN1C(=O)N[C@@]2([C@]1(C[C@@H]3[C@H]2NC(=O)C4=CC=C(N34)Br)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.